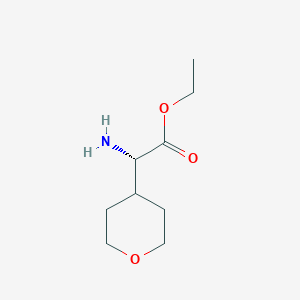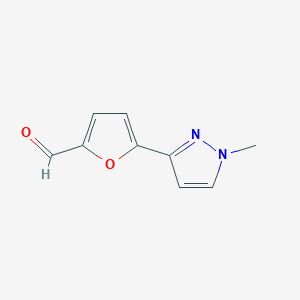
5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of pyrazole, a five-membered heterocyclic compound with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde”, often involves the condensation of 1,3-diketones with hydrazine . For instance, acetylacetone and hydrazine can be used to synthesize 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of “5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde” includes a furan ring attached to a pyrazole ring via a carbonyl group . The InChI code for this compound is 1S/C9H8N2O2/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-6H,1H3 .Chemical Reactions Analysis
Pyrazoles, including “5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde”, can undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates .Physical And Chemical Properties Analysis
“5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde” is a powder with a melting point of 55-57 degrees Celsius . It has a molecular weight of 176.17 .Safety and Hazards
properties
IUPAC Name |
5-(1-methylpyrazol-3-yl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-4-8(10-11)9-3-2-7(6-12)13-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJCYHFCNYBJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide](/img/structure/B2779759.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2779760.png)
![5-chloro-N-[2-(1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2779761.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-[1-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]indole](/img/structure/B2779762.png)
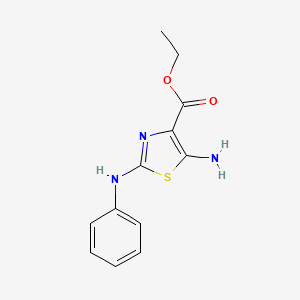
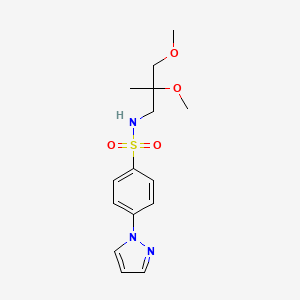
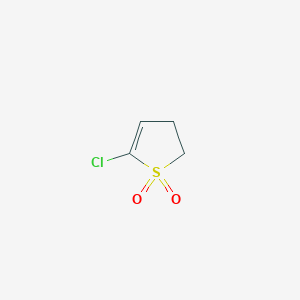
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2779770.png)

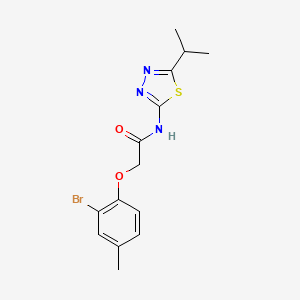
![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2779773.png)
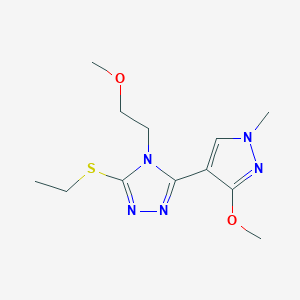
![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2,6-difluorobenzenecarboxylate](/img/structure/B2779777.png)
